2-hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide
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Overview
Description
2-Hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group, a pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide typically involves the reaction of 2-hydroxybenzoic acid with 3-(2-pyridin-2-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
- N-(pyridin-2-yl)benzamide
- 2-Hydroxy-N-(pyridin-3-yl)benzamide
Uniqueness
2-Hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-hydroxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H18N2O2/c23-19-10-2-1-9-18(19)20(24)22-17-8-5-6-15(14-17)11-12-16-7-3-4-13-21-16/h1-10,13-14,23H,11-12H2,(H,22,24) |
InChI Key |
SEAISYMUGBQXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)CCC3=CC=CC=N3)O |
Origin of Product |
United States |
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